molecular formula C4H5ClN2OS B1428984 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole CAS No. 1339251-10-3

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No.: B1428984
CAS No.: 1339251-10-3
M. Wt: 164.61 g/mol
InChI Key: CFDHRDUBZIULSV-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms It is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the chlorination of a thiadiazole derivative. For example, a 2-alkoxy-5-alkoxymethylpyridine derivative can be reacted with a chlorinating agent at temperatures ranging from 0°C to 200°C . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, nucleophilic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in microbial cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethyl-thiazole: Another chlorinated thiadiazole derivative with similar chemical properties.

    2-Chloro-5-(chloromethyl)pyridine: A related compound used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDHRDUBZIULSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339251-10-3
Record name 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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